
Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride
Descripción general
Descripción
“Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride” is a chemical compound with the molecular formula C10H14ClNO2 . It is also known by other names such as “Methyl [4- (aminomethyl)phenyl]acetate HCl” and "methyl 2- [4- (aminomethyl)phenyl]acetate;hydrochloride" .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:InChI=1S/C10H13NO2.ClH/c1-13-10(12)6-8-2-4-9(7-11)5-3-8;/h2-5H,6-7,11H2,1H3;1H . The compound has a molecular weight of 215.67 g/mol . Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride” include a molecular weight of 215.67 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 4 .Aplicaciones Científicas De Investigación
Biomedical Research
Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride: is utilized in biomedical research due to its biocompatibility and low toxicity. It serves as a precursor in synthesizing biocompatible cationic polymers, which are instrumental in developing advanced drug delivery systems .
Hydrogel Production
This compound is a key crosslinking agent in the production of hydrogels. Hydrogels have a variety of applications, including tissue engineering, wound dressings, and controlled drug release mechanisms .
Analytical Chemistry
In analytical chemistry, Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride is used for chemical synthesis and chromatography. It helps in the purification and identification of complex mixtures by acting as a standard or a reagent .
Material Science
The compound’s properties are exploited in material science to modify surface characteristics of materials and create novel composites with enhanced features suitable for industrial applications .
Chemical Synthesis
It plays a crucial role in chemical synthesis as an intermediate. Researchers use it to synthesize various organic compounds, including pharmaceuticals and agrochemicals .
Life Science Research
In life science research, this chemical serves as a building block for peptides and proteins, aiding in the study of biological processes and the development of therapeutic agents .
Chromatography
Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride: is used in chromatography techniques to facilitate the separation of substances based on differential partitioning between the mobile and stationary phases .
Neuropharmacology
Due to its aminomethyl group, this compound is of interest in neuropharmacology for the synthesis of ligands that can interact with neurotransmitter receptors, potentially leading to new treatments for neurological disorders .
Propiedades
IUPAC Name |
methyl 2-[4-(aminomethyl)phenyl]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-13-10(12)6-8-2-4-9(7-11)5-3-8;/h2-5H,6-7,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUYKKFDXVIMPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride | |
CAS RN |
99075-25-9 | |
| Record name | methyl 2-[4-(aminomethyl)phenyl]acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium 2-((4R)-4-((3R,7R,10S,13R,17R)-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)ethanesulfonate](/img/structure/B1632234.png)
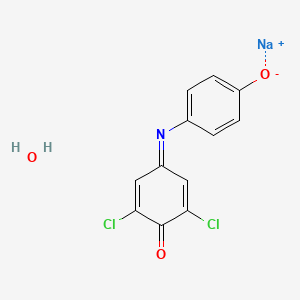
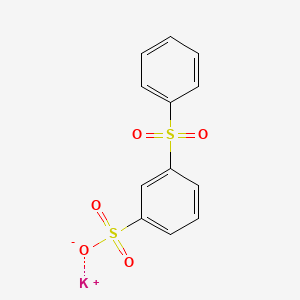
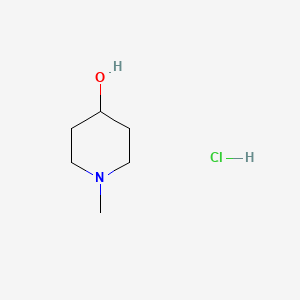



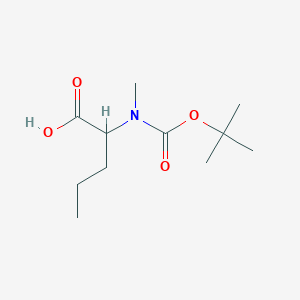
![1H-Pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1632258.png)
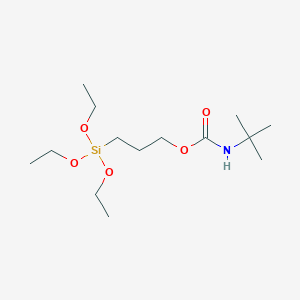
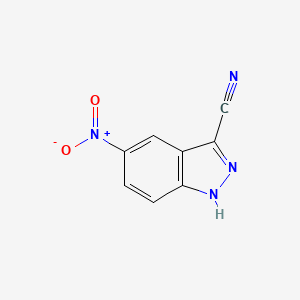

![1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one](/img/structure/B1632277.png)